molecular formula C15H18O7 B3026199 (1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester CAS No. 917091-74-8

(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester

Cat. No.: B3026199
CAS No.: 917091-74-8
M. Wt: 310.30 g/mol
InChI Key: RSGSOAAEMJJZAZ-ZJCCGZQDSA-N
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Description

Globosuxanthone A is a fungal metabolite originally isolated from C. globosum. It is cytotoxic to various human solid tumor cell lines, including MCF-7, PC3, LNCap, and DU145 cells (IC50s = 1.3, 0.65, 1.5, and 1.2 µM, respectively). It induces accumulation of cells in the G2/M and S phases of the cell cycle in NCI-H460 and PC3M cells. Globosuxanthone A is also active against C. albicans but not S. aureus, E. coli, or M. hiemalis.

Scientific Research Applications

Chemical Investigations and Compound Characterization

Chemical investigations of microfungi from various environments have led to the discovery and characterization of xanthone derivatives. For instance, a study on a microfungus from the Australian rainforest yielded xanthones with structural similarities to the compound of interest. Through chemical modifications, such as methylation, researchers were able to synthesize derivatives like 2,8-dimethoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester, which was fully characterized using techniques like NMR, UV, IR, and MS. These compounds, however, showed no significant activity in brine shrimp lethality and antimicrobial assays (Healy et al., 2004).

Bioactivity Screening

In addition to structural characterization, xanthone derivatives have been screened for various biological activities. For example, a new xanthone derivative isolated from the marine fungus Phomopsis sp. demonstrated cytotoxicity against cancer cell lines, indicating the potential for anticancer applications. Such studies are crucial for identifying new therapeutic agents from natural sources (Yang et al., 2013).

Antimicrobial and Antifungal Properties

Research into xanthone derivatives also extends to their antimicrobial and antifungal properties. A new xanthone derivative from a co-culture of two mangrove fungi showed inhibitory activity against several microorganisms, highlighting the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Li et al., 2011).

Synthetic Methodologies and Chemical Transformations

The synthesis and structural elucidation of xanthone derivatives are of significant interest in the field of organic chemistry. Studies on the synthesis of chromane derivatives and the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids contribute to the understanding of chemical transformations and the development of novel synthetic methodologies. Such research provides insights into the chemical behavior of xanthone derivatives and their potential applications in various fields (Ciolkowski et al., 2009).

Mechanism of Action

This typically applies to biologically active compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

Properties

IUPAC Name

methyl (1R,2R)-1,2,8-trihydroxy-9-oxo-5,6,7,8,8a,10a-hexahydro-2H-xanthene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h5-8,10-11,16-17,20H,2-4H2,1H3/t7?,8?,10-,11?,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGSOAAEMJJZAZ-ZJCCGZQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1([C@@H](C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Reactant of Route 2
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Reactant of Route 3
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester

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